Diethyl 2-bromo-2-fluoro-3-oxobutanedioate
Description
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate is a halogenated diethyl ester derivative of 3-oxobutanedioic acid. Its structure features bromo and fluoro substituents at the 2-position and a ketone group at the 3-position.
Properties
CAS No. |
2707-82-6 |
|---|---|
Molecular Formula |
C8H10BrFO5 |
Molecular Weight |
285.06 g/mol |
IUPAC Name |
diethyl 2-bromo-2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C8H10BrFO5/c1-3-14-6(12)5(11)8(9,10)7(13)15-4-2/h3-4H2,1-2H3 |
InChI Key |
QCXOQJVDTYDTCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C(=O)OCC)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-bromo-2-fluoro-3-oxobutanedioate typically involves the reaction of diethyl oxalate with bromine and fluorine sources under controlled conditions. One common method is to react diethyl oxalate with bromine in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl 2-fluoro-3-oxobutanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of diethyl 2-bromo-2-fluoro-3-oxobutanedioic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Diethyl 2-amino-2-fluoro-3-oxobutanedioate or diethyl 2-thio-2-fluoro-3-oxobutanedioate.
Reduction: Diethyl 2-fluoro-3-oxobutanedioate.
Oxidation: Diethyl 2-bromo-2-fluoro-3-oxobutanedioic acid.
Scientific Research Applications
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-bromo-2-fluoro-3-oxobutanedioate involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. This reactivity is exploited in the synthesis of complex molecules and pharmaceuticals .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared with three analogous diethyl esters: diethyl succinate , diethyl oxalate , and diethyl phthalate , as well as halogenated derivatives (e.g., diethyl 2-fluoromalonate) from the evidence.
Physical Properties
- Vapor Pressure : Diethyl succinate has a vapor pressure of 1.3 mbar at 55°C . The bromo/fluoro-substituted compound is expected to exhibit lower vapor pressure due to increased molecular weight and polarity.
- Solubility : Diethyl succinate is sparingly soluble in water but miscible in organic solvents . The halogenated derivative likely has reduced aqueous solubility but enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Thermal Stability: The autoignition temperature of diethyl succinate is unreported, but diethyl phthalate autoignites at 430°C .
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